molecular formula C7H8FNO2 B15061515 4-Ethoxy-5-fluoropyridin-3-ol

4-Ethoxy-5-fluoropyridin-3-ol

Cat. No.: B15061515
M. Wt: 157.14 g/mol
InChI Key: QGEXVKYRLZJYOE-UHFFFAOYSA-N
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Description

4-Ethoxy-5-fluoropyridin-3-ol is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-5-fluoropyridin-3-ol can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable precursor, such as 4-chloro-3-fluoropyridine, with an ethoxy group under basic conditions . Another method involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reagents, along with controlled reaction parameters, is crucial for the successful industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-5-fluoropyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

4-Ethoxy-5-fluoropyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-5-fluoropyridin-3-ol involves its interaction with molecular targets through its fluorine and ethoxy groups. The electron-withdrawing fluorine atom can influence the compound’s reactivity and binding affinity to various targets. The specific pathways and molecular targets depend on the context of its application, such as in drug development or material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-5-fluoropyridin-3-ol is unique due to the presence of both the ethoxy and fluorine groups, which confer distinct physical and chemical properties. These properties make it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H8FNO2

Molecular Weight

157.14 g/mol

IUPAC Name

4-ethoxy-5-fluoropyridin-3-ol

InChI

InChI=1S/C7H8FNO2/c1-2-11-7-5(8)3-9-4-6(7)10/h3-4,10H,2H2,1H3

InChI Key

QGEXVKYRLZJYOE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=NC=C1O)F

Origin of Product

United States

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